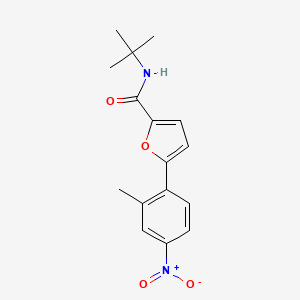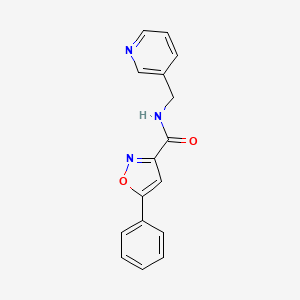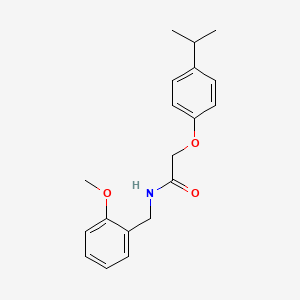
2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide is a compound that has been synthesized for scientific research purposes. This compound is also known as GW0742 and is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Mecanismo De Acción
2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide is a selective agonist of PPARδ. PPARδ is a nuclear receptor that regulates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Upon binding to PPARδ, 2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide induces a conformational change in the receptor, leading to the recruitment of coactivators and the activation of target genes.
Biochemical and Physiological Effects:
2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and inflammation. It has been reported to increase fatty acid oxidation, decrease triglyceride levels, and improve insulin sensitivity in various animal models. It has also been shown to reduce inflammation in macrophages and improve endothelial function in human endothelial cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide in lab experiments include its selectivity for PPARδ, its ability to activate target genes, and its beneficial effects on lipid metabolism, glucose homeostasis, and inflammation. However, the limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research on 2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide. One direction is to study its potential use in the treatment of metabolic disorders, such as obesity, type 2 diabetes, and cardiovascular diseases. Another direction is to investigate its effects on other physiological processes, such as muscle regeneration and neuroprotection. Additionally, the development of more potent and selective PPARδ agonists could lead to the discovery of new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of 2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide involves the reaction of 4-isopropylphenol with 2-methoxybenzylamine in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting intermediate is then treated with acetic anhydride and sodium acetate to form the final product. The yield of the synthesis is reported to be around 70%.
Aplicaciones Científicas De Investigación
2-(4-isopropylphenoxy)-N-(2-methoxybenzyl)acetamide is widely used in scientific research to study the role of PPARδ in various physiological processes. It has been shown to have beneficial effects on lipid metabolism, glucose homeostasis, and inflammation. It has also been studied for its potential use in the treatment of metabolic disorders, such as obesity, type 2 diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14(2)15-8-10-17(11-9-15)23-13-19(21)20-12-16-6-4-5-7-18(16)22-3/h4-11,14H,12-13H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHZQSQWXNDILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxybenzyl)-2-[4-(propan-2-yl)phenoxy]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

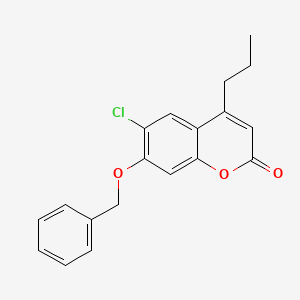
![1-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5802388.png)
![3-(difluoromethyl)-N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5802392.png)
![2-methyl-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5802418.png)


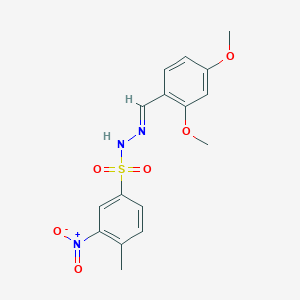
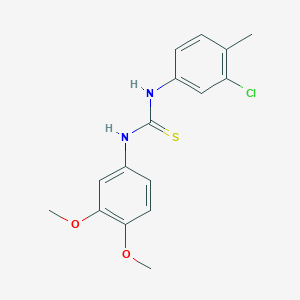
![1-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5802432.png)
![3-[4-(4-morpholinyl)phenyl]-2-phenylacrylonitrile](/img/structure/B5802435.png)
![N-cyclohexyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5802442.png)
![5-[(3-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5802455.png)
